N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine
Description
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine moieties
Properties
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7-4-5-13-12(11(7)17(18)19)14-6-10-8(2)15-16-9(10)3/h4-5H,6H2,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCMXDIVRUEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NCC2=C(NN=C2C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures. For instance, one method involves heating the reactants at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The nitro group on the pyridine ring can be a site for nucleophilic attack.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Electrophilic substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Electrophilic substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Nucleophilic substitution: Products include substituted pyrazole derivatives.
Reduction: The major product is the corresponding amine derivative.
Electrophilic substitution: Products include halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The pyrazole and pyridine moieties can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-3-nitropyridin-2-amine is unique due to the combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications in various fields.
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